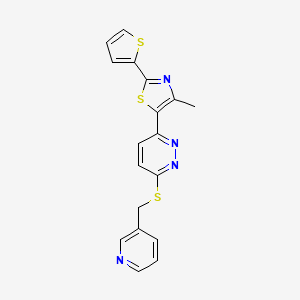
4-Methyl-5-(6-((pyridin-3-ylmethyl)thio)pyridazin-3-yl)-2-(thiophen-2-yl)thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]-6-{[(PYRIDIN-3-YL)METHYL]SULFANYL}PYRIDAZINE is a complex heterocyclic compound that incorporates multiple functional groups, including thiophene, thiazole, and pyridazine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]-6-{[(PYRIDIN-3-YL)METHYL]SULFANYL}PYRIDAZINE typically involves multi-step reactions starting from commercially available precursors. The key steps include:
Formation of the Thiazole Ring: This can be achieved by reacting a thiophene derivative with a thioamide under acidic conditions.
Pyridazine Ring Formation: This involves the cyclization of a hydrazine derivative with a diketone.
Final Coupling: The thiazole and pyridazine intermediates are coupled using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiazole and thiophene rings.
Reduction: Reduction reactions can target the nitrogen atoms in the pyridazine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (for electrophilic substitution) and organolithium compounds (for nucleophilic substitution) are frequently employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or hydrazines.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. This makes it a valuable tool in the study of biochemical pathways and disease mechanisms.
Medicine
Medicinally, this compound shows promise as a lead molecule for the development of new drugs. Its multiple functional groups allow for interactions with various biological targets, making it a candidate for anti-inflammatory, anti-cancer, and antimicrobial therapies.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties. Its heterocyclic structure is particularly useful in the design of organic semiconductors and photovoltaic materials.
作用機序
The mechanism of action of 3-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]-6-{[(PYRIDIN-3-YL)METHYL]SULFANYL}PYRIDAZINE involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
Thiophene Derivatives: Compounds like 2,5-dimethylthiophene share the thiophene ring but lack the additional functional groups.
Thiazole Derivatives: Compounds such as 2-aminothiazole have the thiazole ring but differ in their substituents.
Pyridazine Derivatives: Compounds like pyridazine-3-carboxylic acid share the pyridazine ring but have different functional groups.
Uniqueness
What sets 3-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]-6-{[(PYRIDIN-3-YL)METHYL]SULFANYL}PYRIDAZINE apart is its combination of multiple heterocyclic rings and functional groups. This unique structure allows for a wide range of chemical reactions and biological interactions, making it a versatile compound in various fields of research and industry.
特性
分子式 |
C18H14N4S3 |
|---|---|
分子量 |
382.5 g/mol |
IUPAC名 |
4-methyl-5-[6-(pyridin-3-ylmethylsulfanyl)pyridazin-3-yl]-2-thiophen-2-yl-1,3-thiazole |
InChI |
InChI=1S/C18H14N4S3/c1-12-17(25-18(20-12)15-5-3-9-23-15)14-6-7-16(22-21-14)24-11-13-4-2-8-19-10-13/h2-10H,11H2,1H3 |
InChIキー |
PHRDWYCOZRXDQA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC(=N1)C2=CC=CS2)C3=NN=C(C=C3)SCC4=CN=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-ethylphenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11231826.png)
![3-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B11231833.png)
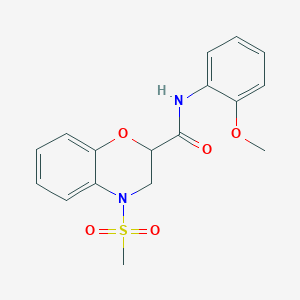
![3-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(naphthalen-1-yl)propanamide](/img/structure/B11231841.png)
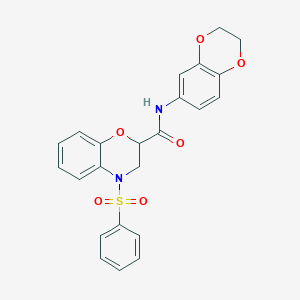
![N-(2-ethoxyphenyl)-2-[2-oxo-4-(piperidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide](/img/structure/B11231851.png)
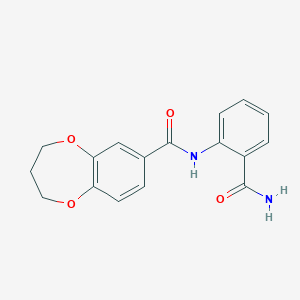
![2-{[1-(2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]sulfanyl}-N,N-diethyl-4-methylquinoline-6-sulfonamide](/img/structure/B11231861.png)
![N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]-1-phenylcyclopentanecarboxamide](/img/structure/B11231863.png)
![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-benzothiazol-2-yl)acetamide](/img/structure/B11231866.png)
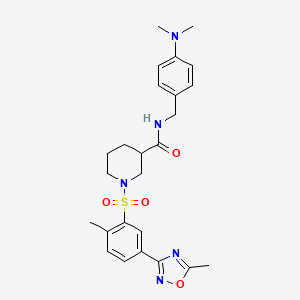
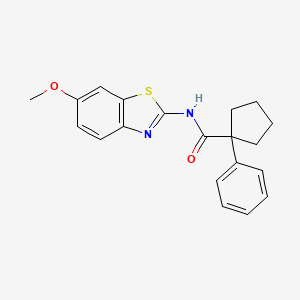
![N-(4-methoxyphenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-3-carboxamide](/img/structure/B11231876.png)
